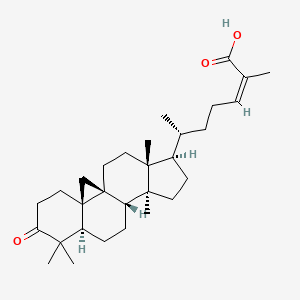
Schisandronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schisandronic acid is a triterpenoid acid isolated from the stems of Schisandra propinqua.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antitumor Properties
Schisandronic acid (SA), a triterpenoid from Schisandra sphenanthera, has demonstrated potential in inhibiting pan-genotypic hepatitis C virus (HCV) entry into human hepatocytes by interfering with virion-cell membrane fusion. Additionally, SA and its derivatives have shown promising antitumor activities against various tumor cell lines, such as Bel7404 and SMMC7721. These findings indicate that structural modification of SA could lead to potent anti-HCV or antitumor agents (Zhang et al., 2020).
Cytotoxic Effects
Schisandronic acid, isolated from the stems of Schisandra propinqua and Schisandra henryi, has shown significant cytotoxic effects against human decidual cells, rat luteal cells, leukemia cells, and Hela cells in vitro. These findings suggest the potential therapeutic applications of schisandronic acid in cancer treatment (Chen et al., 2001); (Chen et al., 2003).
Neuroprotective Effects
Schisandrin, a major ingredient of Schisandra chinensis, which contains schisandronic acid, has been used in the treatment of Alzheimer's disease (AD). Studies have shown that schisandrin can ameliorate cognitive impairment and reduce amyloid-beta (Aβ) deposition in animal models of AD. This suggests a potential role of schisandronic acid in managing neurodegenerative diseases (Wei et al., 2018).
Anti-inflammatory Effects
Schisandrin, isolated from Schisandra chinensis, exhibits anti-inflammatory effects by inhibiting nitric oxide production, prostaglandin E2 release, and expression of cyclooxygenase-2 and inducible nitric oxide synthase. This indicates the potential anti-inflammatory applications of schisandronic acid (Guo et al., 2008).
Glucose Uptake Inhibition
Schisandronic acid has shown the ability to inhibit sodium/glucose co-transporter (SGLT)-mediated glucose uptake in human renal proximal tubular cells. This suggests its potential application in treating conditions like type 2 diabetes (Chabang et al., 2021).
Sedative and Hypnotic Effects
Schisandrin B, a component of Schisandra chinensis, has shown sedative and hypnotic effects by modulating neurotransmitter levels and upregulating the expression of GABAA receptors. This research supports the potential use of schisandronic acid in sleep-related disorders (Li et al., 2018).
Eigenschaften
CAS-Nummer |
55511-14-3 |
|---|---|
Produktname |
Schisandronic acid |
Molekularformel |
C30H46O3 |
Molekulargewicht |
454.69 |
IUPAC-Name |
(Z,6R)-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-23H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
MZPNVEOVZSHYMZ-RRKDZSPHSA-N |
SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Schisandronic acid; Ganwuweizic acid; Schizandronic acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)

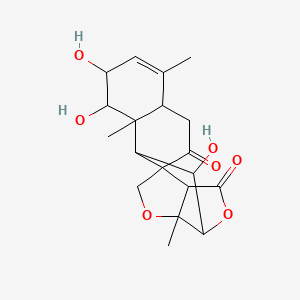
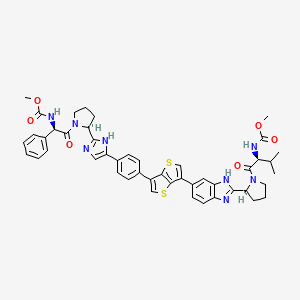
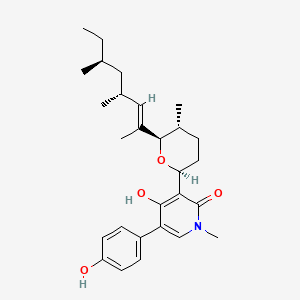
![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)
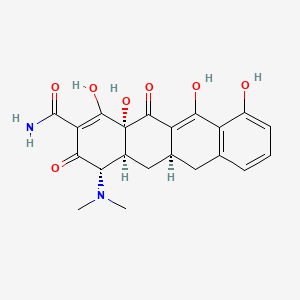
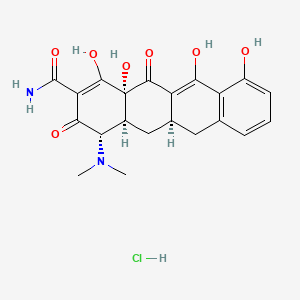
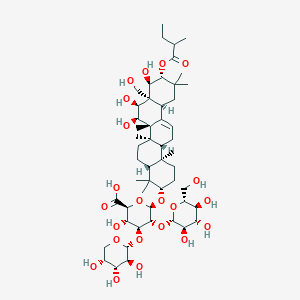

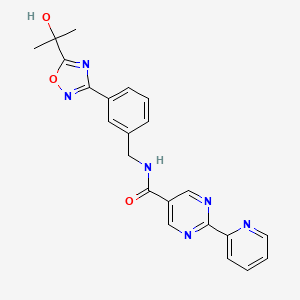
![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)